2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group and a diazepane ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be synthesized by reacting 4-chloro-3,5-dimethylphenol with an appropriate halogenated reagent under basic conditions.
Attachment of the Diazepane Ring: The diazepane ring is introduced through a nucleophilic substitution reaction, where 4-methyl-1,4-diazepane reacts with an alkylating agent.
Final Coupling: The final step involves coupling the phenoxy group with the diazepane ring through a condensation reaction, forming the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific receptors or enzymes.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and diazepane groups may contribute to its binding affinity and specificity. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a piperazine ring instead of a diazepane ring.
2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methylmorpholin-1-yl)propan-1-one: Similar structure but with a morpholine ring instead of a diazepane ring.
Uniqueness
The presence of the diazepane ring in 2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one distinguishes it from other similar compounds. This unique structural feature may impart different chemical and biological properties, making it a compound of interest for further study.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-12-10-15(11-13(2)16(12)18)22-14(3)17(21)20-7-5-6-19(4)8-9-20/h10-11,14H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRJYZPDRGLYQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N2CCCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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